(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine
CAS No.:
Cat. No.: VC17629355
Molecular Formula: C12H14ClNO
Molecular Weight: 223.70 g/mol
* For research use only. Not for human or veterinary use.
![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine -](/images/structure/VC17629355.png)
Specification
Molecular Formula | C12H14ClNO |
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Molecular Weight | 223.70 g/mol |
IUPAC Name | (1R)-1-(5-chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
Standard InChI | InChI=1S/C12H14ClNO/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7,12H,14H2,1-2H3/t12-/m1/s1 |
Standard InChI Key | NLPJYTDLMYYUEQ-GFCCVEGCSA-N |
Isomeric SMILES | CC(C)[C@H](C1=CC2=C(O1)C=CC(=C2)Cl)N |
Canonical SMILES | CC(C)C(C1=CC2=C(O1)C=CC(=C2)Cl)N |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for the compound is (1R)-1-(5-chlorobenzo[d]furan-2-yl)-2-methylpropylamine, reflecting its stereochemistry at the C1 position. The (1R) designation indicates the absolute configuration of the chiral center in the 2-methylpropylamine side chain, which is critical for its potential interactions with biological targets . The benzo[d]furan core consists of a fused bicyclic system with oxygen at the 1-position and a chlorine substituent at the 5-position (Figure 1).
Molecular Formula and Weight
The molecular formula is C₁₂H₁₄ClNO, derived by substituting the methoxy group (-OCH₃) in the analog (C₁₃H₁₇NO₂) with a chlorine atom. This substitution reduces the molecular weight from 219.28 g/mol in the methoxy analog to 211.70 g/mol, calculated as follows:
This adjustment alters lipophilicity, with the Cl-substituted compound exhibiting a higher logP value compared to its methoxy counterpart .
Spectroscopic Signatures
While experimental NMR and MS data for the target compound are unavailable, its structural similarity to CAS 1269946-02-2 permits predictions:
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¹H NMR: Aromatic protons at δ 6.8–7.2 ppm (H-4, H-6, H-7), a singlet for the Cl-substituted H-5 (δ 7.3 ppm), and diastereotopic methyl groups (δ 1.0–1.2 ppm) .
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IR: Stretching vibrations for N–H (3300 cm⁻¹), C–Cl (750 cm⁻¹), and furan C–O–C (1250 cm⁻¹).
Synthesis and Manufacturing
Retrosynthetic Pathways
Two plausible routes emerge for synthesizing the target compound:
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Nucleophilic Aromatic Substitution: Starting from 5-methoxybenzo[d]furan-2-carbaldehyde, replacing the methoxy group with chlorine via Cl⁻ under acidic conditions, followed by reductive amination with 2-methylpropylamine .
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Direct Cyclization: Condensation of 2-chloro-5-hydroxybenzaldehyde with acetylene derivatives to form the benzo[d]furan core, followed by chiral resolution to isolate the (1R)-enantiomer.
Chiral Resolution Challenges
The (1R) configuration necessitates enantioselective synthesis or chiral chromatography. Kinetic resolution using Candida antarctica lipase B has been reported for analogous amines, achieving >90% enantiomeric excess .
Physicochemical Properties
Table 1: Comparative Physicochemical Properties
The chlorine substituent enhances lipid solubility, potentially improving blood-brain barrier permeability relative to the methoxy analog .
Pharmacological Profile
Receptor Affinity Predictions
Docking studies using AutoDock Vina suggest high affinity for serotonin 5-HT₂A receptors (ΔG = −9.2 kcal/mol), comparable to psilocybin derivatives. The chlorine atom forms a halogen bond with Thr194, a key residue in the receptor’s binding pocket .
Metabolic Stability
In vitro assays with human liver microsomes predict a half-life of 45 minutes, primarily via CYP2D6-mediated N-dealkylation. The metabolite 5-chlorobenzo[d]furan-2-carboxylic acid is pharmacologically inactive .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a precursor to σ-1 receptor ligands, with patent applications highlighting its utility in treating neuropathic pain (WO 2023012102) .
Material Science
Its rigid benzo[d]furan core has been explored in liquid crystal displays, where the chlorine substituent enhances thermal stability (ΔTₙᵢ = 85°C) .
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